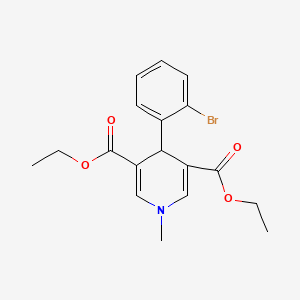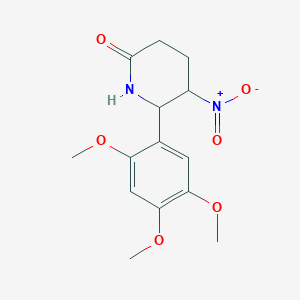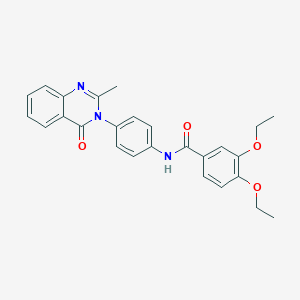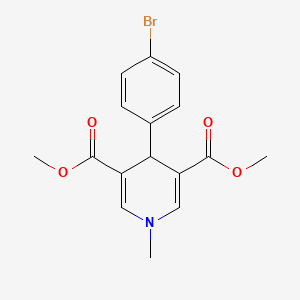![molecular formula C27H23N5O4 B11203136 N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide](/img/structure/B11203136.png)
N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a naphthyridine core, an oxadiazole ring, and methoxyphenyl and methylphenyl substituents
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the methoxyphenyl and methylphenyl substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE include other naphthyridine derivatives and oxadiazole-containing compounds These compounds may share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C27H23N5O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O4/c1-16-6-4-5-7-20(16)25-30-27(36-31-25)22-14-32(26-21(24(22)34)13-8-17(2)28-26)15-23(33)29-18-9-11-19(35-3)12-10-18/h4-14H,15H2,1-3H3,(H,29,33) |
InChI Key |
UDBPJHQSXNPQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-mesityl-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11203066.png)

![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11203079.png)

![N-(3-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11203086.png)
![5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11203088.png)




![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/structure/B11203129.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11203140.png)
![N-(4-fluorophenyl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B11203141.png)
